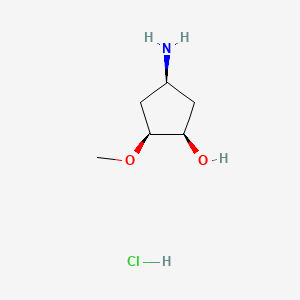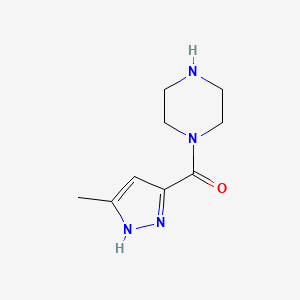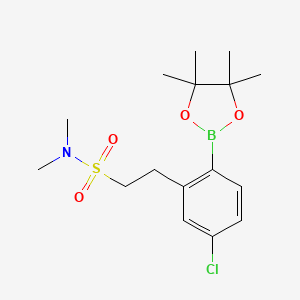
2-(5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N,N-dimethylethane sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N,N-dimethylethanesulfonamide is a complex organic compound that features both boronate and sulfonamide functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N,N-dimethylethanesulfonamide typically involves a multi-step processThe reaction conditions often require the use of palladium catalysts and specific ligands to facilitate the borylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and reactant concentrations. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
2-[5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N,N-dimethylethanesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The boronate group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: For substitution reactions.
Oxidizing and Reducing Agents: Depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds .
科学研究应用
2-[5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N,N-dimethylethanesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of advanced materials and catalysts.
作用机制
The mechanism by which 2-[5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N,N-dimethylethanesulfonamide exerts its effects involves the interaction of its functional groups with specific molecular targets. The boronate group can form reversible covalent bonds with diols and other nucleophiles, while the sulfonamide group can interact with various enzymes and receptors .
相似化合物的比较
Similar Compounds
- 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
- 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
- Tert-Butyl (5-Chloro-2-Fluoro-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Phenyl)Carbamate
Uniqueness
What sets 2-[5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N,N-dimethylethanesulfonamide apart from similar compounds is its combination of boronate and sulfonamide groups, which provides unique reactivity and potential for diverse applications in synthesis and catalysis.
属性
分子式 |
C16H25BClNO4S |
|---|---|
分子量 |
373.7 g/mol |
IUPAC 名称 |
2-[5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N,N-dimethylethanesulfonamide |
InChI |
InChI=1S/C16H25BClNO4S/c1-15(2)16(3,4)23-17(22-15)14-8-7-13(18)11-12(14)9-10-24(20,21)19(5)6/h7-8,11H,9-10H2,1-6H3 |
InChI 键 |
JKCXKJCTILAJTM-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)CCS(=O)(=O)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,6-Difluoro-3-oxa-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B13889517.png)
![2-[4-(Methylamino)tetrahydropyran-4-YL]ethanol hydrochloride](/img/structure/B13889519.png)
![(4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)methanol](/img/structure/B13889524.png)
![5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide hydrochloride](/img/structure/B13889543.png)
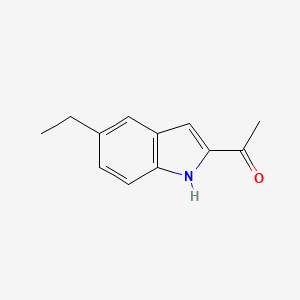
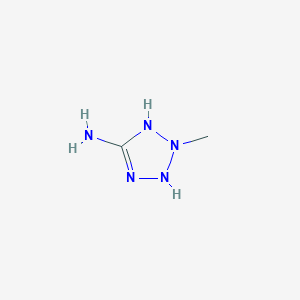
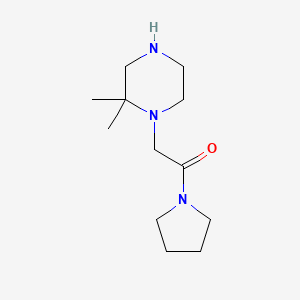
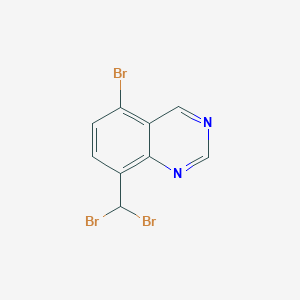
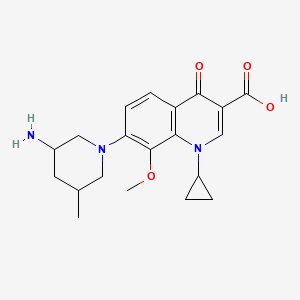
![[(1aR,6bS)-octahydrocyclopropa[a]pyrrolizin-6a-yl]methanol](/img/structure/B13889577.png)
![2,6-Dimethyl-4-[(methyloxy)methyl]aniline](/img/structure/B13889582.png)
![Tetrasodium;[[3,4-dihydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-2-yl]oxy-oxidophosphoryl] phosphate](/img/structure/B13889583.png)
